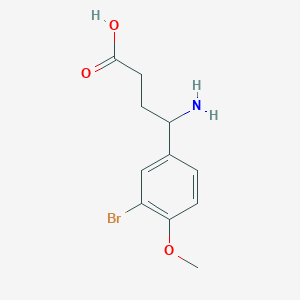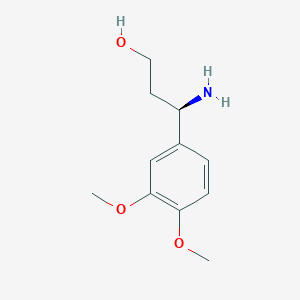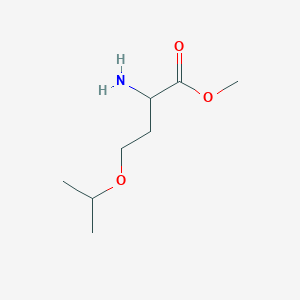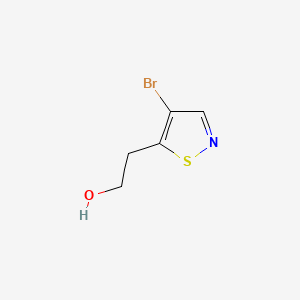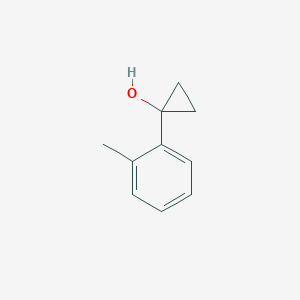
1-(O-tolyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(O-tolyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H12O It features a cyclopropane ring substituted with a hydroxyl group and an ortho-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(O-tolyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of ortho-tolylmagnesium bromide with cyclopropanone. The reaction typically proceeds under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(O-tolyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The ortho-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of ortho-tolylcyclopropanone.
Reduction: Formation of ortho-tolylcyclopropane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(O-tolyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(O-tolyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1-(P-tolyl)cyclopropan-1-ol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
1-(M-tolyl)cyclopropan-1-ol: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
Cyclopropanol: Lacks the tolyl substituent, making it less sterically hindered.
Uniqueness
1-(O-tolyl)cyclopropan-1-ol is unique due to the presence of the ortho-tolyl group, which introduces steric hindrance and electronic effects that influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of substituents on cyclopropane derivatives and for developing new synthetic methodologies.
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H12O/c1-8-4-2-3-5-9(8)10(11)6-7-10/h2-5,11H,6-7H2,1H3 |
Clave InChI |
PKVSVVJQKWMASO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


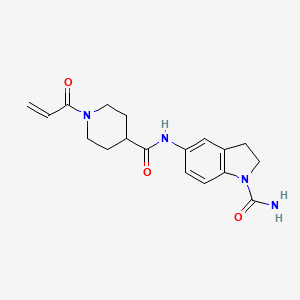

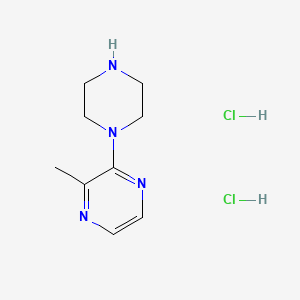
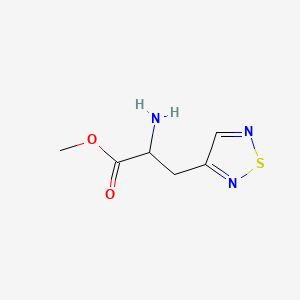
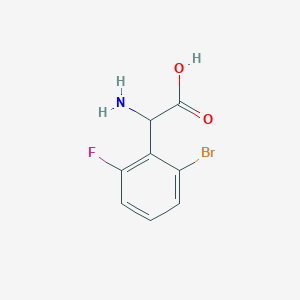
![2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13546640.png)
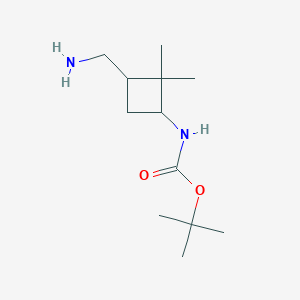
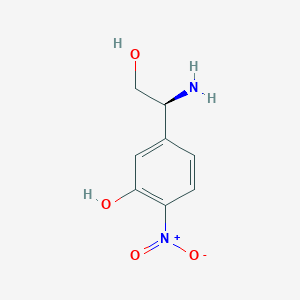
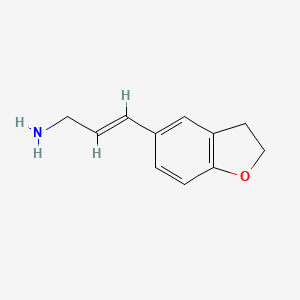
![1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride](/img/structure/B13546662.png)
